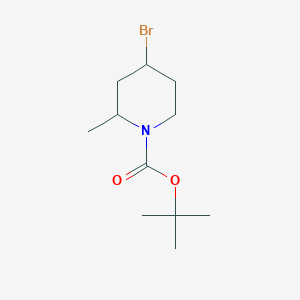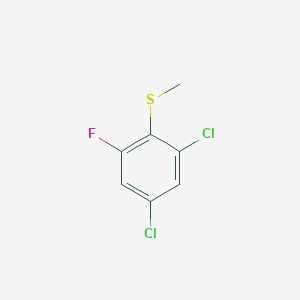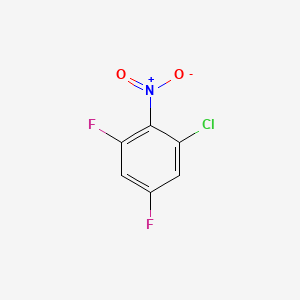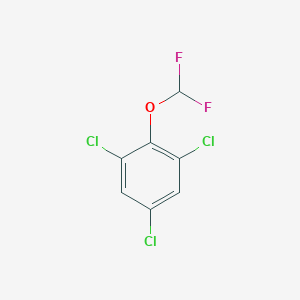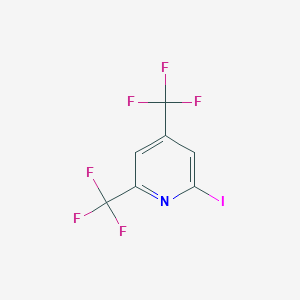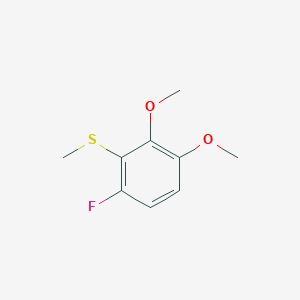
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane, also known as 6-F-DMPS, is an organosulfur compound that has recently become of interest to scientists due to its interesting chemical properties and potential applications in the field of medicinal chemistry. 6-F-DMPS is a derivative of dimercaptosuccinic acid (DMSA) and is a useful precursor for the synthesis of a variety of organosulfur compounds. It is also a useful reagent in the synthesis of other organosulfur compounds, such as 2-thiophenecarboxamides, and can be used in the preparation of various pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is not yet fully understood. However, it is believed to act as a ligand, forming complexes with metals and other molecules. It is also believed to interact with proteins, which may be responsible for its potential therapeutic effects. Additionally, it may act as a chelating agent, binding to metals and facilitating their removal from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory effects in animal models. Additionally, it has been shown to have a protective effect against oxidative stress and to reduce the production of reactive oxygen species. It has also been shown to have a protective effect against the toxicity of certain drugs, such as doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. For example, it is not very stable and may decompose upon prolonged exposure to light or air. Additionally, its use in biological systems may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane research. It could be used in the development of new drugs, such as antibiotics and anti-cancer drugs. Additionally, it could be used in the synthesis of metal-organic frameworks (MOFs) for drug delivery and catalysis. Furthermore, its potential therapeutic effects could be further explored, such as its antioxidant and anti-inflammatory effects. Finally, its biochemical and physiological effects could be further studied in order to better understand its mechanism of action.
Synthesemethoden
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane can be synthesized via a two-step process. The first step involves the reaction of dimercaptosuccinic acid (DMSA) with an excess of 6-fluorobenzaldehyde in the presence of a base to form the intermediate product, 6-fluoro-2,3-dimethoxyphenylsulfide. This intermediate product is then reacted with methylmagnesium bromide to form the final product, this compound. The reaction is carried out in a solvent such as dichloromethane or toluene, and the reaction temperature is kept at 0°C.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of a variety of organosulfur compounds, including 2-thiophenecarboxamides. It is also a useful precursor for the synthesis of other organosulfur compounds, such as 2-thiophenecarboxamides. This compound can also be used in the preparation of various pharmaceuticals and other compounds, such as antibiotics and anti-cancer drugs. Additionally, it can be used in the synthesis of metal-organic frameworks (MOFs), which are useful for a variety of applications, including drug delivery and catalysis.
Eigenschaften
IUPAC Name |
1-fluoro-3,4-dimethoxy-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)9(13-3)8(7)12-2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFWXGJXIREMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


